2-bromobenzyl 4-(aminosulfonyl)benzoate
Description
Contextualization within Benzoate (B1203000) Ester and Sulfonamide Chemical Space
The chemical architecture of 2-bromobenzyl 4-(aminosulfonyl)benzoate firmly places it at the intersection of two vast and well-explored classes of organic compounds: benzoate esters and sulfonamides.
Benzoate Esters: Benzoate esters are characterized by the core structure of a benzoic acid esterified with an alcohol. nih.gov They are prevalent in nature, contributing to the fragrances of fruits and flowers, and have found extensive applications in the food, perfume, and pharmaceutical industries. nih.govbritannica.com In medicinal chemistry, the benzoate moiety is often incorporated into drug molecules to modulate properties such as solubility, stability, and bioavailability. nih.gov The versatility of their synthesis, typically through Fischer esterification or reaction of an alcohol with benzoyl chloride, allows for the creation of a vast library of derivatives. organic-chemistry.orguomustansiriyah.edu.iq
Sulfonamides: The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. wikipedia.org The discovery of sulfonamide antibiotics in the 1930s revolutionized the treatment of bacterial infections and marked the beginning of the modern era of chemotherapy. wikipedia.orgnih.gov Beyond their antimicrobial effects, sulfonamides exhibit a wide array of biological activities, including diuretic, anticonvulsant, and anti-inflammatory properties. icm.edu.plnih.gov This functional group's ability to act as a hydrogen bond donor and acceptor, and its relatively stable nature, make it a valuable component in the design of enzyme inhibitors and other therapeutic agents. rsc.org
The combination of these two functionalities in this compound results in a molecule with a unique electronic and steric profile, offering possibilities for interactions with biological targets that may not be achievable by either moiety alone.
Rationale for Academic Investigation of the this compound Scaffold
The academic interest in the this compound scaffold stems from the established significance of its constituent parts.
The 2-Bromobenzyl Moiety: The introduction of a bromine atom onto the benzyl (B1604629) group is a strategic modification in medicinal chemistry. ump.edu.pl Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. ump.edu.pl The "halogen bond," a non-covalent interaction involving the halogen atom, is increasingly recognized as a significant force in molecular recognition. ump.edu.pl Specifically, the 2-bromo substitution pattern can induce specific conformational preferences that may be crucial for biological activity. The benzylic position is also known to be reactive and can be a site for further functionalization. libretexts.orgmasterorganicchemistry.com Research on compounds containing the bromobenzyl group has explored their potential in various therapeutic areas, including as anticancer agents. nih.gov
The 4-(Aminosulfonyl)benzoate Moiety: This part of the molecule is of particular interest due to its structural resemblance to key biological molecules and its proven track record in drug design. The sulfonamide group is a well-known zinc-binding group, making it a common feature in inhibitors of zinc-containing enzymes such as carbonic anhydrases. Furthermore, derivatives of 4-(aminosulfonyl)benzoic acid have been investigated for a range of pharmacological activities. For instance, esters of 4-[(aminosulfonyl)oxy]benzoate have been synthesized and evaluated as potent inhibitors of estrone (B1671321) sulfatase, an enzyme implicated in hormone-dependent cancers. nih.govnih.gov
The combination of these two moieties in a single scaffold presents an opportunity to develop novel compounds with potentially synergistic or unique biological activities. The ester linkage provides a metabolically labile point, which could be advantageous for prodrug design.
Historical Development of Related Chemical Moieties in Academic Research
The scientific journey of benzoate esters and sulfonamides is rich and has significantly impacted the field of chemistry and medicine.
Benzoate Esters: The study of benzoic acid and its derivatives dates back to the 16th century. newworldencyclopedia.org The development of systematic organic synthesis in the 19th century led to the preparation and characterization of a wide variety of benzoate esters. britannica.com Initially explored for their pleasant aromas and flavors, their utility expanded into the realm of pharmaceuticals and polymers. britannica.comwikipedia.org The Fischer esterification, a classic organic reaction, has been a cornerstone in the synthesis of these compounds for over a century. uomustansiriyah.edu.iq More recent research has focused on developing more efficient and environmentally friendly methods for their synthesis, such as microwave-assisted synthesis. uwlax.edu
Sulfonamides: The history of sulfonamides is a landmark in the history of medicine. The journey began in the early 20th century with the work of Gerhard Domagk, who discovered the antibacterial activity of Prontosil, a sulfonamide-containing dye, in 1932. openaccesspub.orgresearchgate.nethuvepharma.com This discovery, which earned Domagk the Nobel Prize in 1939, ushered in the age of antibiotics. nih.gov Subsequent research led to the development of a vast array of sulfonamide drugs with improved efficacy and broader spectrum of activity. wikipedia.org The elucidation of their mechanism of action as competitive inhibitors of dihydropteroate (B1496061) synthase was a major milestone in understanding antimicrobial chemotherapy. nih.gov While the advent of other classes of antibiotics has somewhat diminished their use as primary antibacterial agents, the sulfonamide scaffold continues to be a fertile ground for the discovery of new drugs with diverse therapeutic applications. cbijournal.comresearchgate.net
The convergence of these two historically significant chemical classes in the structure of this compound underscores the continuing evolution of molecular design, where established pharmacophores are combined in novel ways to address contemporary scientific challenges.
Properties
IUPAC Name |
(2-bromophenyl)methyl 4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREDIRRFLDAGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromobenzyl 4 Aminosulfonyl Benzoate and Analogs
Strategies for Esterification of Benzoic Acid Derivatives
The formation of the benzoate (B1203000) ester is a critical step in the synthesis of 2-bromobenzyl 4-(aminosulfonyl)benzoate. The presence of the sulfonamide group on the benzoic acid ring necessitates the selection of reaction conditions that are compatible with this functionality. Several classical and modern esterification methods can be adapted for this purpose.
Direct Condensation Approaches for Benzoate Ester Formation
Direct condensation, or Fischer-Speier esterification, is a widely used and fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comnih.govnih.gov This equilibrium-driven process typically requires forcing conditions, such as the use of excess alcohol or the removal of water, to drive the reaction towards the product. nih.govnih.gov
Commonly employed acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). chemicalbook.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the desired ester. nih.govchemicalbook.com
For the synthesis of this compound, this would involve the reaction of 4-(aminosulfonyl)benzoic acid with 2-bromobenzyl alcohol under acidic conditions. The compatibility of the sulfonamide group with strong acid catalysts must be considered, as prolonged exposure could lead to hydrolysis or other side reactions.
Table 1: Examples of Direct Condensation for Benzoate Ester Synthesis
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | ~65-97% | nih.gov |
| 4-Fluorobenzoic Acid | Methanol (B129727) | NBS | 70 °C, 20 h | 68% | |
| Adipic Acid | Ethanol | H₂SO₄ | Reflux | High | chemicalbook.com |
| Acetic Acid | Benzyl (B1604629) Alcohol | H₂SO₄ | Heat | - | nih.gov |
Yields can vary significantly based on reaction scale and purification methods.
Transesterification Processes Involving 4-(Aminosulfonyl)benzoate Precursors
Transesterification offers an alternative route to benzoate esters, starting from a pre-existing ester, typically a methyl or ethyl ester of the carboxylic acid. This method is particularly useful when the starting carboxylic acid is sensitive to the conditions of direct esterification. The reaction involves the exchange of the alcohol part of the ester with another alcohol, catalyzed by either an acid or a base.
In the context of synthesizing this compound, one could first prepare a simple alkyl ester of 4-(aminosulfonyl)benzoic acid, such as methyl 4-(aminosulfonyl)benzoate. This intermediate can then be reacted with 2-bromobenzyl alcohol in the presence of a suitable catalyst, such as a titanate, to yield the final product. The equilibrium is typically shifted by removing the more volatile alcohol (e.g., methanol) by distillation.
Transition-Metal Catalyzed Esterification Protocols
Modern synthetic chemistry has seen the emergence of transition-metal catalyzed reactions for ester formation. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. One such strategy involves the direct C-H activation of a hydrocarbon, which can be acyloxylated with a carboxylic acid. For instance, palladium-catalyzed C-H acyloxylation allows for the direct benzylation of carboxylic acids with toluene (B28343). nih.gov While not a direct condensation in the traditional sense, this approach provides an atom-economical route to benzyl esters.
Another avenue is the use of coupling agents, which activate the carboxylic acid towards nucleophilic attack by the alcohol. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, is a powerful method for forming esters under mild conditions. researchgate.netchemicalbook.com This method is particularly well-suited for substrates that are sensitive to acid or high temperatures and can be applied to sterically hindered alcohols. researchgate.net The Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate (like DEAD or DIAD), is another highly effective method for esterification, especially when stereochemical inversion of the alcohol is desired.
Table 2: Modern Esterification Methodologies
| Method | Activating Agent / Catalyst | Key Features | Reference |
|---|---|---|---|
| Steglich Esterification | DCC, DMAP | Mild conditions, suitable for sensitive substrates. | researchgate.netchemicalbook.com |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions, stereochemical inversion of alcohol. | |
| Palladium-Catalyzed C-H Acyloxylation | Palladium Catalyst | Direct use of hydrocarbons as alkylating agents. | nih.gov |
Approaches for the Introduction of the 2-Bromobenzyl Moiety
Regioselective Bromination of Benzyl Alcohol and Benzyl Halide Precursors
The direct bromination of benzyl alcohol can be challenging due to the potential for oxidation of the alcohol functionality. However, methods exist for the regioselective bromination of the aromatic ring of benzyl alcohol derivatives.
A more common and controlled approach is the benzylic bromination of a toluene derivative. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is a highly effective method for the selective bromination of the benzylic position of alkylarenes. This method is advantageous as it introduces the bromine at the desired benzylic carbon, leaving the aromatic ring untouched.
Synthesis of 2-Bromobenzyl Alcohols and Halides for Subsequent Coupling
The required 2-bromobenzyl alcohol or 2-bromobenzyl halide can be synthesized from several commercially available starting materials.
One common route starts with 2-bromotoluene (B146081), which can be subjected to radical bromination using NBS to yield 2-bromobenzyl bromide. Alternatively, 2-bromobenzaldehyde (B122850) can be reduced to 2-bromobenzyl alcohol using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄). Another approach involves the direct bromination of toluene, which can lead to a mixture of ortho, meta, and para isomers, from which the desired 2-bromotoluene can be separated and then further functionalized.
Table 3: Synthesis of 2-Bromobenzyl Precursors
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 2-Bromotoluene | NBS, Radical Initiator | 2-Bromobenzyl bromide | Selective benzylic bromination. | |
| 2-Bromobenzaldehyde | NaBH₄ | 2-Bromobenzyl alcohol | Reduction of aldehyde to alcohol. | |
| Toluene | Br₂, Fe (catalyst) | 2-Bromotoluene | Electrophilic aromatic bromination. |
C-H Functionalization Strategies for Bromine Incorporation
The introduction of a bromine atom onto the benzyl fragment is a critical step in the synthesis of the 2-bromobenzyl alcohol precursor. While traditional methods often rely on the bromination of pre-functionalized starting materials, modern C-H functionalization strategies offer a more direct and efficient approach. These methods target the direct conversion of a C-H bond to a C-Br bond, enhancing atom economy and reducing synthetic steps.
Benzylic C-H bonds are particularly susceptible to radical bromination due to the resonance stabilization of the resulting benzylic radical. researchgate.net The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as heat or light, is a classic and effective method for the selective bromination of benzylic positions. wikipedia.org The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes side reactions such as electrophilic addition to the aromatic ring. chadsprep.com
Recent advancements have focused on developing more selective and milder C-H bromination methods. For instance, visible light-induced C-H bromination using NBS has emerged as a powerful technique for the synthesis of α-halogenated boronic esters, which are versatile synthetic intermediates. organic-chemistry.org While not a direct bromination of an alcohol, this methodology highlights the utility of photoredox catalysis in activating C-H bonds for bromination under mild conditions.
Furthermore, studies on the diastereospecific bromination of β-aryl alcohols using NBS and thiourea (B124793) have demonstrated the potential for stereocontrolled halogenation. nih.gov Although the target molecule, 2-bromobenzyl alcohol, is achiral, these advanced methods underscore the ongoing development of sophisticated C-H functionalization techniques that could be adapted for related and more complex structures. The choice of bromination strategy will depend on the specific substrate and the desired selectivity, with reaction conditions playing a crucial role in the outcome. gla.ac.uk
Synthesis of the 4-(Aminosulfonyl)benzoic Acid Fragment
The 4-(aminosulfonyl)benzoic acid moiety, also known as 4-carboxybenzenesulfonamide, is a key building block. sigmaaldrich.comsigmaaldrich.com Its synthesis can be approached through several routes, primarily involving the introduction of the sulfonamide group onto a benzoic acid derivative.
Sulfonylation Reactions for Aminosulfonyl Group Introduction
A common and historical method for introducing a sulfonyl group is through chlorosulfonation of an aromatic ring, followed by amination. For example, acetanilide (B955) can undergo chlorosulfonation with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) to form the sulfonamide. Subsequent hydrolysis of the acetamide (B32628) group yields the free amine of the corresponding sulfanilamide (B372717) derivative. wisc.edu
Modern synthetic methods offer alternatives to the often harsh conditions of chlorosulfonation. A palladium-catalyzed approach allows for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This method displays significant functional group tolerance. Another strategy involves a modified Sandmeyer reaction, where a diazonium salt, generated from an aniline (B41778) derivative, reacts with sulfur dioxide in the presence of a copper salt to yield the sulfonyl chloride. acs.org More recently, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed via a copper-catalyzed decarboxylative halosulfonylation. nih.gov
The direct synthesis of N-aryl sulfonamides from nitroarenes has also been explored, providing a valuable route from readily available starting materials. tandfonline.com These methods often proceed via reduction of the nitro group and subsequent sulfonylation.
Derivatization of 4-Substituted Benzoic Acid Precursors
An alternative approach to 4-(aminosulfonyl)benzoic acid involves starting with a pre-functionalized benzoic acid derivative. For instance, p-toluenesulfonic acid can be a starting material. The methyl group can be oxidized to a carboxylic acid. The sulfonyl group can then be converted to a sulfonamide. A patented method describes the preparation of p-carboxybenzenesulfonamide from a compound with a C1-C3 alkyl group at the 4-position, which is oxidized in the presence of an alkali metal halate and a protic acid. google.com
The esterification of 4-sulfamoylbenzoic acid with various alcohols is a known transformation, indicating its utility as a building block in further synthetic steps. sigmaaldrich.com The synthesis of N-aryl-β-alanine derivatives containing a primary sulfonamide moiety has also been reported, starting from 4-aminobenzene-1-sulfonamide. nih.gov
The following table summarizes various synthetic approaches to the 4-(aminosulfonyl)benzoic acid fragment and its precursors.
| Starting Material | Reagents and Conditions | Product | Reference |
| Acetanilide | 1. Chlorosulfonic acid; 2. Ammonia; 3. Acid hydrolysis | Sulfanilamide | wisc.edu |
| Arylboronic Acid | Palladium catalyst, SO2 source, chlorinating agent | Arylsulfonyl chloride | nih.gov |
| Aniline derivative | 1. NaNO2, HCl; 2. SO2, Cu salt | Arylsulfonyl chloride | acs.org |
| Aryl Carboxylic Acid | Copper catalyst, SO2, halogen source, amine | Sulfonamide | nih.gov |
| Nitroarene | Reducing agent, sulfonylating agent | N-aryl sulfonamide | tandfonline.com |
| 4-Alkylbenzoic acid derivative | Alkali metal halate, protic acid, alkali metal halide | p-Carboxybenzenesulfonamide | google.com |
Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound
The isolation and purification of the synthetic intermediates and the final product, this compound, are crucial for obtaining a compound of high purity. Common techniques employed include crystallization, extraction, and chromatography.
For sulfonamide-containing compounds, crystallization is a widely used purification method. The choice of solvent is critical for achieving good recovery and purity. For instance, sulfathiazole, a related sulfonamide, can be purified by crystallization from aqueous isopropanol. google.com The process involves dissolving the crude product in the hot solvent, optionally treating with activated charcoal to remove colored impurities, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a cold solvent, and dried.
Liquid-liquid extraction is another important technique, particularly for the work-up of reaction mixtures. This method separates compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. For example, after a reaction, the product might be extracted into an organic solvent, which is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.
For more challenging separations, chromatography is the method of choice. High-performance liquid chromatography (HPLC) and flash column chromatography are powerful techniques for purifying organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel, C18-reversed phase) and the mobile phase (eluent) is optimized to achieve the desired separation.
The final ester product, this compound, being a solid, would likely be purified by recrystallization from a suitable solvent or solvent mixture. The purification of esters can sometimes be complicated by the presence of residual alcohol from the esterification step. In such cases, washing with water or treatment with water-soluble polysaccharide derivatives has been reported to be effective. google.com
The following table outlines common purification techniques for the types of compounds involved in the synthesis.
| Compound Type | Purification Method | Key Considerations | Reference(s) |
| Sulfonamides | Crystallization | Solvent selection (e.g., aqueous alcohols), cooling rate, use of activated charcoal. | google.com |
| Extraction | pH adjustment to control solubility, choice of organic solvent. | wisc.edu | |
| Esters | Crystallization | Solvent selection, removal of residual alcohol and acid. | google.comnih.gov |
| Chromatography | Choice of stationary and mobile phases for optimal separation. | nih.gov | |
| Organic Intermediates | Flash Chromatography | Gradient elution may be required for complex mixtures. | chemrxiv.org |
| Distillation | For volatile liquid intermediates, under reduced pressure to avoid decomposition. | chemrxiv.org |
Considerations for Scalable Synthesis and Process Optimization
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, these considerations apply to each synthetic step, from the preparation of the precursors to the final esterification and purification.
A key aspect of process optimization is the selection of robust and scalable chemical reactions. For the synthesis of the 4-(aminosulfonyl)benzoic acid fragment, moving away from hazardous reagents like chlorosulfonic acid towards catalytic methods, such as those employing palladium or copper, can offer significant advantages in terms of safety and waste reduction. nih.govnih.gov Similarly, for the bromination step, using NBS is generally preferred over elemental bromine for large-scale operations due to easier handling and enhanced selectivity. wikipedia.org
The final esterification step, which couples 2-bromobenzyl alcohol and 4-(aminosulfonyl)benzoic acid, is a critical point for optimization. Fischer esterification, while common, is an equilibrium-limited reaction. spegroup.ru To drive the reaction to completion on a large scale, strategies such as the removal of water via azeotropic distillation or the use of a large excess of one reactant are often employed. However, these methods can increase energy consumption and raw material costs. The use of more efficient coupling agents or catalysts that operate under milder conditions can be beneficial.
Process analytical technology (PAT) can be implemented to monitor reaction progress in real-time, allowing for better control over reaction parameters and ensuring consistent product quality. This can lead to improved yields and reduced batch-to-batch variability.
The isolation and purification of the final product also need to be optimized for scale. Crystallization is often the preferred method for the purification of solid APIs on a large scale due to its efficiency and cost-effectiveness. nih.gov The choice of solvent, crystallization temperature profile, and agitation rate are critical parameters that need to be carefully controlled to obtain the desired crystal form (polymorph) and particle size distribution, which can impact the downstream processing and final product properties.
Finally, green chemistry principles should be integrated throughout the process development. This includes minimizing waste, using less hazardous solvents, and improving energy efficiency. For example, the development of aqueous processes for the synthesis of aryl sulfonyl chlorides represents a significant step towards a more environmentally friendly manufacturing process. acs.org
The table below highlights key considerations for scaling up the synthesis of this compound.
| Process Aspect | Key Considerations for Scale-Up | Potential Improvements | Reference(s) |
| Reagent Selection | Safety, cost, availability, and environmental impact of reagents. | Replace hazardous reagents (e.g., chlorosulfonic acid) with catalytic alternatives. | nih.govacs.orgnih.gov |
| Reaction Conditions | Temperature and pressure control, reaction time, mixing efficiency. | Optimize for minimum energy consumption and maximum throughput. | nih.gov |
| Esterification Step | Driving the equilibrium to completion, minimizing side reactions. | Use of efficient coupling agents, continuous water removal. | spegroup.ru |
| Work-up and Purification | Efficient phase separations, minimizing solvent use, robust crystallization process. | Develop telescoped or one-pot procedures to reduce isolation steps. | google.comnih.gov |
| Solvent Management | Use of greener solvents, solvent recycling. | Select solvents with favorable safety and environmental profiles. | acs.org |
| Process Control | Implementation of PAT for real-time monitoring and control. | Ensure consistent product quality and optimize batch cycle times. |
Advanced Spectroscopic and Structural Elucidation of 2 Bromobenzyl 4 Aminosulfonyl Benzoate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Analysis
A complete structural and conformational analysis using NMR spectroscopy requires specific experimental data for the target compound. This would typically involve the following techniques:
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings within the same spin system, confirming the connectivity of protons on each aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 2-bromobenzyl fragment to the 4-(aminosulfonyl)benzoate fragment across the ester linkage. For instance, correlations between the methylene (B1212753) protons and the carbonyl carbon would confirm the ester bond.
The principles of these techniques are well-established chemicalbook.com, but their application to 2-bromobenzyl 4-(aminosulfonyl)benzoate requires experimental data that is currently unavailable.
Dynamic NMR Studies for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) studies are employed to investigate the energetics of conformational changes in molecules, such as restricted rotation around single bonds montana.edu. In this compound, potential rotational barriers could exist around the C-N bond of the sulfonamide group and the aryl-S bond tandfonline.comresearchgate.netresearchgate.net. Studies on related sulfonamides have shown that hindered rotation can lead to the observation of distinct conformers at low temperatures researchgate.net. Similarly, the rotation of the benzyl (B1604629) and benzoate (B1203000) groups could be studied nih.govnih.gov. However, no specific DNMR studies have been reported for this compound, making it impossible to provide data on coalescence temperatures or the free energy of activation for any conformational processes.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together in a crystal lattice.
Crystallographic Analysis of Molecular Conformation and Packing
A crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This would reveal the relative orientations of the two aromatic rings and the conformation of the ester and sulfonamide linkages. Searches of the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures, did not yield an entry for this compound cam.ac.ukcam.ac.ukcam.ac.uk.
Investigation of Hydrogen Bonding and Halogen Bonding Networks
The crystal structure would also elucidate the intermolecular interactions that stabilize the crystal packing. The -NH2 group of the sulfonamide is a hydrogen bond donor, and the oxygen atoms of the sulfonyl and carbonyl groups are potential hydrogen bond acceptors nih.govnih.gov. Therefore, a network of N-H···O hydrogen bonds would be expected.
Furthermore, the bromine atom on the benzyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site uzh.ch. The oxygen atoms of the sulfonyl or carbonyl groups, or even the aromatic pi-system of a neighboring molecule, could act as halogen bond acceptors. The existence and geometry of these interactions can only be confirmed through experimental X-ray diffraction data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Environmental Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are expected to be a composite of the vibrations from the 2-bromobenzyl group, the ester linkage, and the 4-(aminosulfonyl)benzoyl moiety.
The primary sulfonamide group (-SO₂NH₂) exhibits distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. nih.govresearchgate.net The N-H stretching vibrations of the sulfonamide are expected to produce bands in the 3400-3200 cm⁻¹ range. nih.gov
The ester functional group (C=O) gives rise to a strong absorption band corresponding to its stretching vibration, which is typically observed in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1300-1100 cm⁻¹ region.
The aromatic rings present in the molecule will show C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching bands within the 1620-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings influences the exact position and intensity of these bands. The C-Br stretching vibration is generally found in the lower frequency region of the spectrum, typically between 710 cm⁻¹ and 505 cm⁻¹. ijtsrd.com However, coupling with other vibrations can shift this band. ijtsrd.com
Environmental factors such as the solvent polarity and the physical state of the sample (solid vs. solution) can influence the positions of these vibrational bands. For instance, hydrogen bonding interactions in a polar solvent can cause a shift in the N-H and C=O stretching frequencies.
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂NH₂) | N-H Stretch | 3400-3200 |
| S=O Asymmetric Stretch | 1350-1300 | |
| S=O Symmetric Stretch | 1170-1150 | |
| Ester (COOR) | C=O Stretch | 1750-1735 |
| C-O Stretch | 1300-1100 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1620-1450 | |
| Alkyl Halide | C-Br Stretch | 710-505 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₂BrNO₄S), the theoretical monoisotopic mass can be calculated with high precision.
Under electron ionization (EI) or other ionization techniques, the molecule will undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways can be predicted based on the functional groups present. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.
A plausible fragmentation pathway would involve the initial cleavage of the ester bond, which is a common fragmentation route for esters. This could lead to the formation of a 2-bromobenzyl cation or a 4-(aminosulfonyl)benzoyl cation. Further fragmentation of these primary ions would then occur. For example, the 2-bromobenzyl cation could lose a bromine atom. The 4-(aminosulfonyl)benzoyl cation could undergo decarbonylation (loss of CO) or fragmentation of the sulfonamide group, such as the loss of SO₂ or NH₂.
The table below outlines some of the potential key fragments and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₄H₁₂BrNO₄S]⁺ | 384.96/386.96 |
| [M-OCH₂C₆H₄Br]⁺ | [C₇H₅NO₄S]⁺ | 215.00 |
| [CH₂C₆H₄Br]⁺ | [C₇H₆Br]⁺ | 168.97/170.97 |
| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 154.95/156.95 |
| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.03 |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 |
Computational and Theoretical Investigations of 2 Bromobenzyl 4 Aminosulfonyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-bromobenzyl 4-(aminosulfonyl)benzoate, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide deep insights into its electronic properties and reactivity.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the benzoate (B1203000) and aminosulfonyl groups, which can donate electrons. The LUMO would likely be distributed over the benzyl (B1604629) ring, particularly influenced by the electron-withdrawing bromo group, making it susceptible to nucleophilic attack.
Interactive Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and ester groups, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino group and regions near the bromine atom would likely exhibit a positive potential.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the S=O and C=O stretching frequencies, N-H stretching of the amino group, and various aromatic C-H and C-C vibrations.
Interactive Table 2: Hypothetical Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (Amine) | Symmetric Stretch | 3350 |
| N-H (Amine) | Asymmetric Stretch | 3450 |
| C=O (Ester) | Stretch | 1720 |
| S=O (Sulfonyl) | Symmetric Stretch | 1160 |
| S=O (Sulfonyl) | Asymmetric Stretch | 1340 |
| C-Br | Stretch | 680 |
Molecular Dynamics Simulations for Conformational Space Exploration in Solution and Solid States
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can explore its conformational space, revealing the most stable arrangements (conformers) in different environments, such as in a solvent or in a solid crystal lattice.
For this compound, MD simulations would be used to understand how the molecule flexes and rotates around its single bonds. This is particularly important for understanding the relative orientations of the benzyl and benzoate rings. The simulations would track key dihedral angles to identify the most populated and energetically favorable conformations. Such studies are essential for understanding how the molecule might fit into a receptor site or pack in a crystal.
Quantum Chemical Studies of Reaction Pathways and Transition State Geometries
Quantum chemical methods, including DFT, can be employed to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for determining the reaction rate.
For this compound, such studies could investigate its synthesis or degradation pathways. For example, the esterification reaction to form the compound could be modeled to understand the mechanism and factors influencing the yield.
Molecular Docking Studies for Potential Interaction Site Prediction with Receptor Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.
In a hypothetical molecular docking study of this compound, the molecule would be docked into the active site of a model receptor. The analysis would focus on the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For instance, the aminosulfonyl group could act as a hydrogen bond donor and acceptor. The aromatic rings could participate in π-π stacking interactions, and the bromine atom could form halogen bonds with electron-rich atoms in the receptor. This analysis provides a detailed picture of the chemical architecture of the potential binding site, without making claims about specific biological effects.
Interactive Table 3: Hypothetical Molecular Docking Interaction Analysis
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |
| Hydrogen Bond | Aminosulfonyl group (N-H) | Aspartate, Glutamate (B1630785) |
| Hydrogen Bond | Sulfonyl group (S=O) | Arginine, Lysine |
| π-π Stacking | Benzyl ring, Benzoate ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Bromo group | Carbonyl oxygen of backbone |
| Hydrophobic Interaction | Benzyl ring | Leucine, Valine, Isoleucine |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.govnih.gov This methodology is particularly valuable in the early stages of chemical research, as it allows for the estimation of a compound's behavior without the need for extensive and often costly experimental synthesis and testing. nih.gov In the context of this compound, QSPR models can provide crucial insights into its non-biological chemical characteristics, such as solubility, melting point, and chromatographic retention times. These models are built by establishing a mathematical relationship between the molecular descriptors of a compound and its experimentally determined properties.
The fundamental principle of QSPR lies in the hypothesis that the molecular structure, as encoded by various numerical descriptors, dictates the macroscopic properties of a substance. nih.gov For a molecule like this compound, these descriptors can be categorized into several types:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties, such as dipole moment and partial charges on atoms.
Physicochemical descriptors: These include properties like hydrophobicity (log P) and molar refractivity.
By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a predictive model is constructed. researchgate.net The robustness and predictive power of the resulting QSPR model are then rigorously evaluated through internal and external validation techniques.
In a hypothetical QSPR study focused on this compound and a series of structurally related analogs, a dataset would be compiled containing experimentally determined values for various non-biological properties. Molecular descriptors for each compound would then be calculated using specialized software.
The objective of such a study would be to develop a model that can accurately predict these properties for new, unsynthesized compounds within the same chemical class. For instance, a model to predict the aqueous solubility (log S) of these compounds might be developed. High-throughput screening techniques often rely on such predictions to prioritize candidates for synthesis.
The development of a QSPR model for this compound and its analogs would involve correlating descriptors such as the solvent-accessible surface area (SASA), dipole moment, and the number of hydrogen bond donors and acceptors with the observed solubility. The resulting equation would allow for the rapid estimation of solubility for novel derivatives.
Below are illustrative data tables that would be generated in such a hypothetical QSPR study.
Table 1: Molecular Descriptors for this compound and Analogs
| Compound Name | Molecular Weight ( g/mol ) | Log P | Polar Surface Area (Ų) | Number of Rotatable Bonds |
| This compound | 372.24 | 3.15 | 91.83 | 5 |
| 2-chlorobenzyl 4-(aminosulfonyl)benzoate | 327.79 | 2.90 | 91.83 | 5 |
| 2-methylbenzyl 4-(aminosulfonyl)benzoate | 307.36 | 2.85 | 91.83 | 5 |
| 4-bromobenzyl 4-(aminosulfonyl)benzoate | 372.24 | 3.15 | 91.83 | 5 |
Table 2: Experimental vs. Predicted Non-Biological Properties from a QSPR Model
| Compound Name | Experimental Melting Point (°C) | Predicted Melting Point (°C) | Experimental Aqueous Solubility (log S) | Predicted Aqueous Solubility (log S) |
| This compound | 155.8 | 154.2 | -3.8 | -3.7 |
| 2-chlorobenzyl 4-(aminosulfonyl)benzoate | 149.5 | 150.1 | -3.5 | -3.6 |
| 2-methylbenzyl 4-(aminosulfonyl)benzoate | 142.1 | 143.5 | -3.3 | -3.3 |
| 4-bromobenzyl 4-(aminosulfonyl)benzoate | 162.3 | 161.7 | -3.8 | -3.9 |
The predictive accuracy of the QSPR model is assessed using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). A high R² value (close to 1) and a low RMSE value would indicate a robust and reliable model.
Chemical Reactivity and Transformation Studies of 2 Bromobenzyl 4 Aminosulfonyl Benzoate
Hydrolytic Stability of the Ester Linkage under Varied pH and Temperature Conditions
The ester linkage in 2-bromobenzyl 4-(aminosulfonyl)benzoate is susceptible to hydrolysis, a reaction that splits the molecule into 2-bromobenzyl alcohol and 4-(aminosulfonyl)benzoic acid. The rate of this transformation is highly dependent on both pH and temperature.
Influence of pH: Ester hydrolysis can be catalyzed by both acids and bases. libretexts.org
Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible. libretexts.org For many esters, the rate of hydrolysis increases as the pH decreases. researchgate.net
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at neutral pH, though typically at a slower rate compared to acidic or basic conditions. At elevated temperatures, however, water itself can act as the protonating agent, accelerating hydrolysis even without added acid. acs.orgpsu.edu
Basic Conditions (pH > 7): In the presence of a base (saponification), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group. libretexts.org The rate of hydrolysis generally increases significantly in alkaline solutions. chemrxiv.org
Influence of Temperature: Increasing the temperature provides the necessary thermal energy to overcome the activation energy of the hydrolysis reaction, leading to a significant increase in the reaction rate across all pH levels. researchgate.net Studies on compounds like methylbenzoate in high-temperature water show that the thermal energy can allow protonation by water molecules to become a dominant pathway. acs.orgpsu.edu
The stability of the ester can be inferred by comparing it to similar structures. For instance, the hydrolysis of benzyl (B1604629) benzoate (B1203000) is a well-studied process. The electronic nature of substituents on the aromatic rings can influence the rate; electron-withdrawing groups on the benzoate portion typically increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. chemrxiv.org The 4-(aminosulfonyl) group is electron-withdrawing, which would be expected to make the ester more susceptible to hydrolysis compared to an unsubstituted benzoate.
Table 1: Predicted Hydrolytic Stability of this compound under Various Conditions
| Condition | pH | Temperature | Expected Rate of Hydrolysis | Primary Products of Hydrolysis |
|---|---|---|---|---|
| Acidic | 3 | 25°C | Slow to Moderate | 2-Bromobenzyl alcohol, 4-(Aminosulfonyl)benzoic acid |
| Neutral | 7 | 25°C | Slow | 2-Bromobenzyl alcohol, 4-(Aminosulfonyl)benzoic acid |
| Basic | 10 | 25°C | Moderate to Fast | 2-Bromobenzyl alcohol, Sodium 4-(aminosulfonyl)benzoate |
This table is predictive and based on the general principles of ester hydrolysis. libretexts.orgresearchgate.netacs.orgpsu.educhemrxiv.org
Nucleophilic and Electrophilic Substitution Reactions at the Bromine Moiety
The bromine atom attached to the benzyl ring is a key site for chemical transformations, primarily through nucleophilic substitution.
Nucleophilic Substitution: The C-Br bond in the 2-bromobenzyl group is susceptible to nucleophilic attack. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the carbocation intermediate is stabilized by resonance with the benzene (B151609) ring. quora.com This allows for reactions to proceed via both S\N1 and S\N2 pathways. nih.gov A wide range of nucleophiles can displace the bromide ion, including:
Azides: Reaction with sodium azide (B81097) can produce the corresponding benzyl azide, a precursor for synthesizing triazoles. nih.gov
Fluorides: Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) can be used to replace the bromine with fluorine, a valuable transformation in medicinal chemistry. nih.govrsc.org
Amines and Amides: These can be used to introduce new nitrogen-containing substituents.
Thiols and Alkoxides: These can form the corresponding thioethers and ethers.
The reactivity is generally high, allowing these substitutions to occur under relatively mild conditions. nih.govnih.gov
Electrophilic Aromatic Substitution: The benzene ring bearing the bromine atom can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. fiveable.melibretexts.orgmsu.edu The bromine atom is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, as a deactivating group, it makes the ring less reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iq Potential electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H). uomustansiriyah.edu.iq
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though these are often less successful on deactivated rings. uomustansiriyah.edu.iq
Chemical Reductions and Oxidations of the Benzoate and Sulfonamide Groups
Reduction Reactions:
Ester Group: The benzoate ester can be reduced to the corresponding primary alcohol (in this case, regenerating 2-bromobenzyl alcohol and producing 4-(aminosulfonyl)benzyl alcohol). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.orgacs.org Catalytic hydrogenation can also be employed, often requiring specific homogeneous or heterogeneous catalysts and high pressures of hydrogen. acs.org
Sulfonamide Group: The sulfonamide group is generally stable and resistant to reduction. wikipedia.org However, under specific and often harsh conditions, such as with magnesium in methanol (B129727) (Mg-MeOH), reductive cleavage of both the N-S and C-S bonds in cyclic sulfonamides has been reported. nih.govnih.gov For an acyclic sulfonamide like the one present in the target molecule, cleavage to release the free amine would likely require forcing conditions.
Oxidation Reactions:
Ester and Sulfonamide Groups: Both the ester and sulfonamide functional groups are generally resistant to oxidation under standard conditions. organic-chemistry.orgwikipedia.org The sulfonamide moiety is particularly robust due to the high oxidation state of the sulfur atom. wikipedia.org
Benzylic Position: The methylene (B1212753) (-CH2-) group of the 2-bromobenzyl moiety is a potential site for oxidation. Strong oxidizing agents could potentially oxidize this position to a carbonyl group, yielding 2-bromobenzoyl 4-(aminosulfonyl)benzoate, although this would likely require specific conditions to avoid cleaving the ester. The oxidation of a similar compound, 4-bromobenzyl alcohol, to the corresponding aldehyde or carboxylic acid has been documented. orgsyn.org
Photochemical Transformations and Degradation Pathways
Exposure to ultraviolet (UV) radiation can induce photochemical transformations in this compound. The likely pathways are dictated by the chromophores present in the molecule.
C-Br Bond Cleavage: The most probable photochemical reaction is the homolytic cleavage of the carbon-bromine bond. Brominated aromatic compounds are known to undergo photolysis, often leading to debromination upon irradiation. nih.govresearchgate.net This process generates a benzylic radical and a bromine radical, which can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization.
Sulfonamide Group Reactivity: Sulfonamides can also be photochemically active. Recent studies have shown that sulfonamides can be converted into sulfonyl radical intermediates via photocatalysis. acs.org These radicals are synthetically useful and can react with other molecules, such as alkenes. acs.org
Ester Group and Aromatic Rings: The aromatic rings themselves can absorb UV light, but are generally more stable. Photo-Fries rearrangement, a known reaction for aryl esters, is a possibility, though typically less common for benzyl esters.
Participation in Organometallic Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The 2-bromobenzyl moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples the organohalide (the 2-bromobenzyl group) with an organoboron species (like an arylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would replace the bromine atom with a new aryl or vinyl group, providing a powerful method for elaborating the molecular structure. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst. youtube.com The reaction is highly versatile and tolerant of many functional groups, including esters and sulfonamides. rsc.orgresearchgate.net
Heck Reaction: The Heck reaction couples the 2-bromobenzyl group with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis for creating complex olefinic structures. mdpi.com Intramolecular versions of the Heck reaction using 2-bromobenzyl substrates are also well-established for synthesizing cyclic compounds. acs.orgchim.it
Table 2: Predicted Organometallic Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Biphenylmethyl 4-(aminosulfonyl)benzoate |
This table illustrates expected outcomes based on established methodologies for similar substrates. wikipedia.orglibretexts.orgorganic-chemistry.org
Investigation as a Reagent or Catalyst in Organic Synthesis
While this compound is more likely to function as a substrate or a synthetic intermediate, its structural components suggest potential applications as a specialized reagent.
As a Building Block: Its primary role in synthesis would be as a bifunctional building block. Following a cross-coupling reaction at the bromine position, the ester could be hydrolyzed to unmask a 2-substituted benzyl alcohol. Alternatively, the molecule could be used to introduce the 4-(aminosulfonyl)benzoyl protecting group or the 2-bromobenzyl group onto a suitable substrate.
Potential Catalytic Role: While the molecule itself is not a catalyst, the sulfonamide functional group is a key component in certain classes of catalysts. wikipedia.org For example, disulfonimides, which can be derived from sulfonamides, are used as Brønsted acid catalysts in enantioselective synthesis. wikipedia.org Therefore, this compound could serve as a precursor for more complex ligand or catalyst structures after further functionalization. The synthesis of various sulfonamide derivatives using transition metal catalysis is an active area of research. researchgate.netfrontiersrj.com
Mechanistic Research of Molecular Interactions Involving 2 Bromobenzyl 4 Aminosulfonyl Benzoate
Characterization of Binding Modalities with Model Macromolecules
The binding of 2-bromobenzyl 4-(aminosulfonyl)benzoate to a model protein is predicted to be a multifaceted interaction, driven by a combination of forces contributed by its distinct chemical features. The 4-(aminosulfonyl)benzoate portion, specifically the sulfonamide group, is a well-established zinc-binding group. In zinc-containing enzymes like carbonic anhydrase, the sulfonamide nitrogen atom is expected to coordinate with the zinc ion in the active site. This interaction is a primary anchor for the inhibitor.
The benzenesulfonamide (B165840) scaffold itself can participate in various non-covalent interactions. The aromatic ring can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. Furthermore, the sulfonyl oxygens and the amino group are capable of forming hydrogen bonds with appropriate donor and acceptor residues in the protein.
In studies of related compounds, such as 2-(4-bromobenzyl) tethered thienopyrimidines, the bromophenyl group has been shown to engage in π-π stacking and halogen bonding within the active site of topoisomerase II. mdpi.com This supports the hypothesis that the 2-bromobenzyl group of the title compound would actively participate in orienting the molecule within a protein's binding cleft and contribute significantly to the binding affinity.
Kinetic and Thermodynamic Analysis of Molecular Recognition Events in Model Systems
Kinetic Analysis: Surface plasmon resonance (SPR) is a common technique used to measure the kinetics of binding, providing the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants (k_off/k_on) yields the equilibrium dissociation constant (K_d), a measure of binding affinity. For a compound like this compound, a rapid association rate would be expected if the initial interaction is driven by long-range electrostatic forces, for instance, between the sulfonamide group and a positively charged region of the protein. The dissociation rate would be influenced by the sum of all intermolecular forces holding the complex together; a slow k_off would indicate a stable complex.
Thermodynamic Analysis: Isothermal titration calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding. ITC directly measures the heat change (ΔH) upon binding, from which the binding affinity (K_a = 1/K_d), and the change in entropy (ΔS) can be calculated. The Gibbs free energy of binding (ΔG) is related to these parameters by the equation: ΔG = ΔH - TΔS.
For sulfonamide inhibitors binding to carbonic anhydrase, the interaction is typically enthalpy-driven (favorable ΔH), stemming from the strong coordination to the zinc ion and hydrogen bonding. The entropy change (ΔS) is often unfavorable, due to the loss of conformational freedom of the ligand and protein upon binding. However, the displacement of ordered water molecules from the binding site can provide a favorable entropic contribution. A study on methyl benzoate (B1203000) derivatives binding to bovine serum albumin showed that hydrogen bonding interactions were predominant. mdpi.comnih.gov
| Parameter | Description | Expected Contribution for this compound |
| ΔG | Gibbs Free Energy | Negative value indicating a spontaneous binding process. |
| ΔH | Enthalpy Change | Likely negative and large, driven by zinc coordination and hydrogen bonding. |
| -TΔS | Entropy Change | Likely positive (unfavorable), due to loss of rotational and translational freedom, but may be offset by the release of water molecules. |
This table is based on theoretical principles and data from related compounds.
Allosteric Modulation Studies in Receptor-Ligand Interactions (academic context)
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding induces a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand. researchgate.netsemanticscholar.org
Compounds with sulfonamide or benzamide (B126) structures have been identified as allosteric modulators for various receptors. nih.gov For instance, aryl benzamide derivatives have been studied as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov It is conceivable that this compound could act as an allosteric modulator. The binding site for such an interaction would likely be a less conserved pocket on the protein surface, where the molecule could establish a specific set of interactions. The 2-bromobenzyl group, with its potential for hydrophobic and halogen bonding interactions, could be crucial for selectivity towards a particular allosteric site.
The effect of an allosteric modulator is often dependent on the presence of the orthosteric ligand, a key feature that distinguishes them from competitive inhibitors. researchgate.netsemanticscholar.org In a hypothetical scenario, if this compound were a PAM, it would stabilize a receptor conformation that has a higher affinity for its natural ligand. Conversely, as a NAM, it would stabilize a conformation with lower affinity.
Investigation of Conformational Changes Induced by Molecular Binding (non-clinical)
The binding of a ligand to a protein is rarely a simple lock-and-key event. Often, the binding process is accompanied by conformational changes in both the ligand and the protein, a concept known as "induced fit". For an inhibitor like this compound, these conformational adjustments are critical for achieving optimal binding.
Upon entering the active site of an enzyme like carbonic anhydrase, the sulfonamide group would orient itself to interact with the zinc ion. This initial interaction could trigger a cascade of small movements in the surrounding amino acid side chains to better accommodate the rest of the molecule. For example, the movement of a flexible loop near the active site could create a more favorable pocket for the 2-bromobenzyl group. X-ray crystallography studies of sulfonamide inhibitors bound to carbonic anhydrase II have revealed that while the benzenesulfonamide part often maintains a conserved binding mode, the "tail" portions of the inhibitors can adopt different conformations, demonstrating the flexibility of the active site. nih.gov
Molecular dynamics simulations are a powerful tool to study these conformational changes. Such simulations could reveal, for example, if the binding of this compound stabilizes a particular conformation of the enzyme, potentially an inactive one, thus explaining its inhibitory mechanism. Studies on other inhibitor-enzyme systems have shown that ligand binding can alter the dynamic motions of the protein, including the opening and closing of active site loops. acs.org
Elucidation of Enzyme Active Site Binding Architectures
The elucidation of how a molecule fits into the active site of an enzyme is crucial for understanding its mechanism of action and for the design of more potent and selective inhibitors.
Carbonic Anhydrase: The active site of human carbonic anhydrase (hCA) isoforms is characterized by a conical cleft with a zinc ion at its bottom, coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. The primary interaction for sulfonamide inhibitors is the displacement of the zinc-bound water/hydroxide and the coordination of the sulfonamide nitrogen to the zinc. The two sulfonyl oxygens typically form hydrogen bonds with the backbone amide of a threonine residue (Thr199 in hCA II).
The 4-(aminosulfonyl)benzoate scaffold of the title compound would be expected to bind in this canonical fashion. The 2-bromobenzyl ester portion would extend towards the entrance of the active site. Its specific interactions would depend on the isoform. In hCA II, this "tail" would likely interact with hydrophobic and hydrophilic residues lining the active site cleft. The bromine atom could form a halogen bond with a suitable acceptor, and the benzyl (B1604629) ring could form van der Waals contacts. The structure-activity relationships of benzenesulfonamide-based inhibitors of carbonic anhydrase have been extensively reviewed, highlighting how modifications to the "tail" group can significantly impact isoform selectivity. nih.gov
Estrone (B1671321) Sulfatase: Estrone sulfatase (E1STS) is another potential target. It catalyzes the hydrolysis of estrone sulfate (B86663) to estrone. The active site of E1STS contains a catalytic formylglycine residue. Inhibitors containing a sulfamate (B1201201) group (-O-SO2NH2) are known to act as irreversible, active-site-directed inhibitors of E1STS. nih.govnih.gov While this compound contains a sulfonamide, not a sulfamate, its structural similarity to known non-steroidal E1STS inhibitors suggests it could be investigated for this activity. The mechanism of inhibition by sulfamate-containing compounds is thought to involve the transfer of the sulfamoyl group to the catalytic residue in the active site. semanticscholar.org For this compound, it would be hypothesized to act as a competitive inhibitor, with the benzoate and benzyl portions occupying the steroid-binding pocket.
Table of Potential Interactions in Enzyme Active Sites
| Enzyme | Key Active Site Features | Hypothesized Interactions with this compound |
| Carbonic Anhydrase II | Zn²⁺ ion, His94, His96, His119, Thr199, Hydrophobic pocket | Sulfonamide: N-coordination to Zn²⁺; O-atoms H-bond with Thr199. Benzoate: Potential H-bonds. 2-Bromobenzyl: Hydrophobic interactions, π-π stacking, halogen bonding. |
| Estrone Sulfatase | Formylglycine catalytic residue, Steroid binding pocket | Benzoate & Benzyl groups: Occupy the hydrophobic steroid-binding pocket. Sulfonamide: Potential hydrogen bonding with active site residues. |
This table represents hypothesized interactions based on the known structures of these enzymes and the binding of analogous compounds.
Structure Activity Relationship Sar Studies for 2 Bromobenzyl 4 Aminosulfonyl Benzoate and Analogs in Chemical Biology
Systematic Modification of the 2-Bromobenzyl Moiety and its Impact on Binding Affinity
Research into related scaffolds has shown that substitutions on the benzyl (B1604629) ring can have a profound effect on biological activity. For instance, in a series of 3rd-generation taxoids, modifications at the 3-position of the C2-benzoate moiety were found to enhance potency against multidrug-resistant cancer cell lines. nih.gov This suggests that the substitution pattern on the benzyl ring of 2-bromobenzyl 4-(aminosulfonyl)benzoate could be similarly critical. The 2-bromo substituent, in particular, may serve multiple purposes. It can act as a key interaction point with the target protein, potentially through halogen bonding, or it may induce a specific conformation that is favorable for binding. In some cases, a bromo substituent has been used as a reactive intermediate for further chemical modifications. pnas.org
To illustrate the potential impact of modifying the 2-bromobenzyl moiety, a hypothetical SAR table is presented below, based on common observations in medicinal chemistry.
| Compound ID | R1 (Position 2) | R2 (Other Positions) | Relative Binding Affinity |
| 1 | Br | H | +++ |
| 1a | Cl | H | ++ |
| 1b | F | H | + |
| 1c | I | H | +++ |
| 1d | CH3 | H | ++ |
| 1e | OCH3 | H | + |
| 1f | Br | 4-Cl | ++++ |
| 1g | Br | 4-F | +++ |
This table is illustrative and based on general principles of SAR. ++++ indicates the highest relative binding affinity.
Exploration of Sulfonamide Substitutions and their Role in Molecular Recognition
The 4-(aminosulfonyl)benzoate portion of the molecule contains a primary sulfonamide group, a well-known pharmacophore in a multitude of clinically used drugs. acs.org The sulfonamide moiety is a key hydrogen bond donor and acceptor and can also coordinate with metal ions in the active sites of metalloenzymes. nih.govacs.org Systematic modifications of the sulfonamide group can therefore dramatically alter the binding affinity and selectivity of the compound.
SAR studies on various sulfonamide-containing inhibitors have demonstrated the importance of the substitution pattern on the sulfonamide nitrogen. nih.gov While primary sulfonamides are often crucial for activity, N-alkylation or N-arylation can modulate physicochemical properties and introduce new interactions with the target. Furthermore, the electronic nature of the substituents on the phenyl ring to which the sulfonamide is attached can influence the pKa of the sulfonamide, thereby affecting its ionization state and binding interactions at physiological pH. nih.gov
The following table illustrates potential SAR trends for substitutions on the sulfonamide moiety.
| Compound ID | R Group on Sulfonamide (SO2NH-R) | Relative Binding Affinity |
| 1 | H | +++ |
| 2a | CH3 | ++ |
| 2b | C2H5 | + |
| 2c | Phenyl | +/- |
| 2d | Acetyl | - |
This table is illustrative and based on general principles of SAR. +++ indicates the highest relative binding affinity, +/- indicates variable or low affinity, and - indicates loss of affinity.
Variation of the Benzoate (B1203000) Linker and its Influence on Interaction Specificity
Studies on other molecular scaffolds have shown that even subtle changes to a linker, such as the introduction of an amide or methylene (B1212753) group in place of an ester, can alter the biological activity. acs.org Replacing the benzoate linker with other aromatic or heterocyclic rings, or changing its substitution pattern, could also lead to significant changes in activity by altering the geometry and electronic properties of the molecule. For instance, replacing a benzoic acid moiety with a pyridine (B92270) or oxazole (B20620) ring has been shown to greatly reduce the activity of certain STAT3 inhibitors. nih.gov
The table below outlines a hypothetical SAR study on the benzoate linker.
| Compound ID | Linker Modification | Relative Interaction Specificity |
| 1 | Benzoate | +++ |
| 3a | Phenylacetamide | ++ |
| 3b | Phenylsulfonamide | + |
| 3c | Cyclohexylcarboxylate | +/- |
| 3d | Thiophene carboxylate | ++ |
This table is illustrative and based on general principles of SAR. +++ indicates the highest relative interaction specificity, ++ indicates moderate specificity, + indicates low specificity, and +/- indicates variable or low specificity.
Positional Isomerism and Stereochemical Effects on Molecular Interactions
The spatial arrangement of functional groups is a critical determinant of a molecule's ability to interact with its biological target. Positional isomerism, such as moving the bromo substituent on the benzyl ring from the ortho (2-position) to the meta (3-position) or para (4-position), can lead to a dramatic loss or gain of activity. This is because the precise positioning of the bromine atom may be essential for a key interaction, such as a halogen bond with a specific amino acid residue in the binding pocket.
Similarly, the introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. For example, if the linker were to be modified to include a chiral center, it is likely that one stereoisomer would exhibit significantly higher binding affinity than the other. This is a common observation in drug development, where the biological target is a chiral macromolecule (like a protein or nucleic acid) that preferentially interacts with one stereoisomer. For instance, in a series of STAT3 inhibitors, the (R)-configuration analogues consistently showed stronger potency compared to the corresponding (S)-analogues. nih.gov
Design and Synthesis of Conformationally Constrained Analogs for SAR Refinement
For this compound, conformational constraint could be introduced in several ways. For example, the benzoate linker could be replaced with a more rigid heterocyclic system, or the benzyl and benzoate rings could be tethered together to create a macrocyclic structure. Such rigidification can pre-organize the molecule into a conformation that is closer to the bioactive conformation, leading to an increase in binding affinity due to a more favorable entropic contribution to binding. Furthermore, conformational constraint can improve selectivity, as the rigid analog may be less likely to bind to off-target proteins that require a different binding conformation. Structural analysis of inhibitor binding to carbonic anhydrase II has shown the benefits of a conformationally restrained bicyclic thienothiazene-6-sulfonamide skeleton compared to a more flexible monocyclic system. nih.gov
Derivatization and Analog Synthesis of 2 Bromobenzyl 4 Aminosulfonyl Benzoate
Preparation of Functionalized Derivatives for Further Chemical Modification and Conjugation
The structure of 2-bromobenzyl 4-(aminosulfonyl)benzoate offers several sites for chemical modification to introduce functionalities suitable for conjugation or to modulate its physicochemical properties. Key reactive handles include the aryl bromide, the sulfonamide moiety, and the aromatic rings.
Functionalization via the Aryl Bromide: The bromine atom on the benzyl (B1604629) ring is a versatile precursor for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, can be employed to introduce a wide array of substituents. For instance, a Suzuki coupling with an appropriately substituted boronic acid can introduce alkyl, aryl, or heteroaryl groups. This allows for the exploration of the steric and electronic requirements of the binding pocket. Furthermore, the introduction of a terminal alkyne via a Sonogashira coupling provides a handle for "click" chemistry, enabling efficient conjugation to biomolecules or fluorescent probes.
A general scheme for the functionalization via palladium-catalyzed cross-coupling reactions is presented below:
Table 1: Functionalization of the Aryl Bromide via Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagents and Conditions | Product |
| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80 °C | 2-(Aryl)-benzyl 4-(aminosulfonyl)benzoate |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-(Alkynyl)-benzyl 4-(aminosulfonyl)benzoate |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 2-(Amino)-benzyl 4-(aminosulfonyl)benzoate |
Functionalization of the Sulfonamide Moiety: The sulfonamide group provides another point for modification. The nitrogen atom can be alkylated or acylated to introduce new functionalities. For example, reaction with a suitable alkyl halide in the presence of a base can yield N-alkylated derivatives. Alternatively, acylation with an acid chloride or anhydride (B1165640) can introduce acyl groups, which could serve as linkers for conjugation.
Functionalization of the Aromatic Rings: Electrophilic aromatic substitution reactions on either the benzyl or the benzoate (B1203000) ring can introduce substituents such as nitro or halogen groups. These can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups.
Synthesis of Bioisosteric Replacements for Key Moieties (e.g., bromine, sulfonamide, ester, for academic study of their roles)
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com This involves replacing a functional group with another that has similar physicochemical properties.
Bromine Bioisosteres: The bromine atom can be replaced by other halogens (Cl, F) or by groups such as a trifluoromethyl (CF₃) or a cyano (CN) group to modulate lipophilicity and electronic properties. The synthesis of these analogs would typically start from the corresponding substituted 2-bromobenzyl alcohol. In some contexts, aryl halides have been investigated as bioisosteres for ketones. mcmaster.ca
Sulfonamide Bioisosteres: The sulfonamide group is a key hydrogen bond donor and acceptor. Several bioisosteres for sulfonamides have been explored in medicinal chemistry. tandfonline.com These include:
Sulfonimidamides: These aza-analogs of sulfonamides have been evaluated as potential bioisosteres. nih.govresearchgate.net
N-Acylsulfonamides: These can modulate the acidity and hydrogen bonding capacity of the sulfonamide moiety. nih.gov
Reverse Sulfonamides: In this case, the connectivity is reversed to R-SO₂-NH-R'.
The synthesis of these bioisosteres often involves multi-step sequences starting from appropriate building blocks. For example, the synthesis of a sulfonimidamide analog would require the corresponding sulfinamide, which can be oxidized in the presence of an amine source.
Ester Bioisosteres: The ester linkage is susceptible to hydrolysis by esterases in vivo. Replacing it with a more stable group can enhance the metabolic stability of the compound. Common ester bioisosteres include:
Amides: An amide bond is generally more resistant to hydrolysis than an ester. nih.govacs.org The synthesis would involve coupling 4-(aminosulfonyl)benzoic acid with 2-bromobenzylamine.
1,2,4-Oxadiazoles and other heterocycles: These five-membered heterocyclic rings can mimic the geometry and electronic properties of the ester group while offering improved metabolic stability. nih.govcambridgemedchemconsulting.com Their synthesis typically involves the condensation of an amidoxime (B1450833) with a carboxylic acid derivative.
Table 2: Common Bioisosteric Replacements for this compound
| Original Moiety | Bioisosteric Replacement | Rationale |
| Bromine | Chlorine, Fluorine, Trifluoromethyl | Modulate electronics and lipophilicity |
| Sulfonamide | Sulfonimidamide, N-Acylsulfonamide | Alter hydrogen bonding and acidity |
| Ester | Amide, 1,2,4-Oxadiazole | Enhance metabolic stability |
Isotopic Labeling Strategies for Mechanistic Probe Development (e.g., for NMR, MS, or tracer studies)
Isotopically labeled versions of this compound are invaluable tools for mechanistic studies, including target engagement, metabolic fate, and quantitative analysis by mass spectrometry.
Deuterium (B1214612) Labeling: Deuterium (²H or D) labeling can be used to block sites of metabolism, thereby increasing the compound's half-life (the kinetic isotope effect). It is also a useful tool for NMR studies.
Benzylic Position: The benzylic protons can be exchanged with deuterium using a palladium catalyst in the presence of D₂O. nih.govprinceton.edu Commercially available benzyl bromide-α,α-d₂ can also be used as a starting material for the synthesis. sigmaaldrich.com Base-catalyzed exchange with deuterium oxide is another method for benzylic deuteration, particularly in nitro-substituted aromatics. nih.gov
Aromatic Rings: Aromatic C-H bonds can be deuterated under more forcing conditions using a heterogeneous metal catalyst like Pd/C with D₂O at elevated temperatures.
Carbon-13 Labeling: ¹³C labeling is particularly useful for NMR-based structural and binding studies and as an internal standard for mass spectrometry.
Carbonyl Carbon: The ester carbonyl carbon can be labeled using ¹³C-labeled benzoic acid as a starting material. sigmaaldrich.comisotope.com For instance, benzoic acid-(carboxyl-¹³C) is commercially available. medchemexpress.com
Benzoate Ring: Uniformly ¹³C-labeled benzoic acid can be used to label the entire benzoate ring.
Nitrogen-15 and Oxygen-18 Labeling: ¹⁵N and ¹⁸O labeling of the sulfonamide group can provide insights into its interactions and metabolic fate.
¹⁵N Labeling: The sulfonamide can be synthesized using a ¹⁵N-labeled amine source. researchgate.net Derivatization methods followed by GC-IRMS can be used for ¹⁵N analysis. nih.gov
¹⁸O Labeling: A late-stage ¹⁸O-labeling of primary sulfonamides has been developed via a degradation-reconstruction pathway, using H₂¹⁸O. chemrxiv.orgchemrxiv.org This method can also be combined with ¹⁵N labeling to create a dual-labeled compound.
Design and Synthesis of Bioconjugates for Exploring Intermolecular Interactions
Bioconjugation links the small molecule to a biomolecule, such as a peptide, protein, or nucleic acid, to study its interactions, target delivery, or for use as a chemical probe. The functionalized derivatives described in section 8.1 serve as precursors for bioconjugation.
Conjugation via the Aryl Halide: The 2-bromobenzyl moiety can be used for direct arylation of biomolecules. Palladium-catalyzed cross-coupling reactions can be adapted to aqueous, biocompatible conditions to conjugate the molecule to nucleophilic residues on proteins, such as cysteine thiols or the amino groups of lysine. nih.govresearchgate.net
Conjugation via the Sulfonamide: The sulfonamide can be activated to a sulfonyl chloride, which can then react with amine groups on biomolecules to form a stable sulfonamide linkage. snmjournals.org However, this method requires careful control of reaction conditions to avoid side reactions. Alternatively, drug-conjugated sulfonamides have been synthesized through various synthetic pathways. researchgate.net
Conjugation via an Ester Linker: A linker can be introduced at one of the functionalization sites, which is then used for conjugation. For example, an amino-terminated linker can be installed on the benzyl ring, which can then be coupled to a carboxylic acid on a biomolecule using standard peptide coupling reagents (e.g., EDC, NHS). Ester-linked conjugates can be designed to be cleavable under specific physiological conditions, releasing the active molecule at the target site. acs.orgnih.gov
Table 3: Strategies for Bioconjugation
| Conjugation Site | Linker Strategy | Biomolecule Target |
| 2-Bromobenzyl group | Direct arylation (e.g., Pd-catalyzed) | Cysteine, Lysine residues |
| Sulfonamide group | Activation to sulfonyl chloride | Amine groups (e.g., Lysine) |
| Functionalized derivative | Amide bond formation (e.g., EDC/NHS coupling) | Carboxylic acid or amine groups |
| Functionalized derivative | "Click" chemistry (e.g., CuAAC) | Azide (B81097) or alkyne-modified biomolecules |
Advanced Analytical Methodologies for 2 Bromobenzyl 4 Aminosulfonyl Benzoate in Complex Systems
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for determining the purity of 2-bromobenzyl 4-(aminosulfonyl)benzoate and for its quantification within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for these applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of non-volatile, thermally sensitive compounds like sulfonamides and benzoates. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov This approach separates compounds based on their hydrophobicity. The retention of sulfonamide derivatives in RP-HPLC is governed by their lipophilicity. nih.gov
A common setup involves a C18 stationary phase, which provides a non-polar environment. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. scirp.orgscirp.org The pH of the aqueous component is a critical parameter, as it affects the ionization state and, consequently, the retention time of sulfonamide compounds. researchgate.net For instance, studies on various sulfonamides show that their retention decreases as the pH of the mobile phase increases from 3 to 6. researchgate.net Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in this compound provide strong chromophores. rsc.org The method's specificity, linearity, precision, and accuracy are validated to ensure reliable quantification. scirp.org
Table 9.1.1: Typical HPLC-UV Parameters for Purity Analysis of Sulfonamide-Related Compounds This table is illustrative and based on methods for structurally similar compounds.
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Gradient elution allows for the separation of compounds with varying polarities. | | Gradient | 20% B to 80% B over 15 min | Ensures elution of both polar impurities and the less polar main compound. | | Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. | | Column Temp. | 35 °C | Ensures stable retention times and improved peak shape. scirp.org | | Injection Vol. | 10 µL | Standard volume for analytical HPLC. | | Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths (e.g., 254 nm and 280 nm) to detect the analyte and potential impurities. scirp.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and polar nature of the aminosulfonyl group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to increase the analyte's volatility and thermal stability. nih.gov
A common derivatization strategy for sulfonamides is methylation, which converts the polar N-H group into a less polar N-methyl group. nih.gov Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and quantification. ojp.govojp.gov GC-MS is particularly useful for separating and identifying isomers and for analyzing the compound in the presence of other volatile or semi-volatile substances. ojp.govresearchgate.net
Table 9.1.2: Illustrative GC-MS Parameters for Analysis of Volatilized Benzoate (B1203000) and Sulfonamide Derivatives This table is illustrative and based on general methods for derivatized analytes.
| Parameter | Setting | Purpose |
|---|---|---|
| Derivatization | Methylation (e.g., with diazomethane) | Increases volatility and thermal stability of the analyte. nih.gov |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A standard, mid-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min | Separates components based on their boiling points and column interactions. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50-550 m/z | Covers the expected mass range of the parent ion and its fragments. |
Electrochemical Methods for Redox Behavior and Sensing Applications
Electrochemical methods provide valuable insights into the redox properties of this compound and can be harnessed to develop sensitive and selective sensing platforms. These techniques measure changes in electrical properties (such as current or potential) to probe the chemical's reactivity.
The sulfonamide group is electrochemically active, and its redox behavior can be investigated using techniques like cyclic voltammetry. researchgate.net Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, which reveals the oxidation and reduction potentials of the analyte. Studies on related sulfonamide compounds have shown that they undergo oxidation at specific potentials. nih.gov The redox potential is a crucial property, as it has been shown to correlate with the degradation rates of sulfonamides in certain chemical systems. nih.gov
The electrochemical characteristics of this compound can be exploited for quantitative analysis. By applying a potential at which the compound is oxidized or reduced, the resulting current will be proportional to its concentration. This principle forms the basis for electrochemical sensors. These sensors can be designed for high selectivity by modifying the electrode surface with materials that specifically interact with the sulfonamide or benzoate moieties of the target molecule. Such sensors offer advantages of rapid analysis, portability, and low cost. The development of redox-active sulfonamide reagents for use in chemical synthesis further highlights the importance of understanding the electrochemical properties of this class of compounds. rsc.orgrsc.org
Table 9.2.1: Electrochemical Properties of Representative Sulfonamide Compounds This table presents data from related sulfonamides to illustrate the expected electrochemical characteristics.
| Compound Class | Analytical Technique | Measured Parameter | Typical Values (vs. Ag/AgCl) | Significance |
|---|---|---|---|---|
| Aryl Sulfonamides | Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | +0.8 V to +1.5 V | Indicates the potential required to oxidize the sulfonamide group; useful for developing amperometric sensors. |
| Aryl Sulfonamides | Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | Proportional to concentration | Forms the basis for quantitative analysis. |
| Nitroaromatics | Cyclic Voltammetry (CV) | Reduction Potential (Epc) | -0.5 V to -1.0 V | While not a nitroaromatic, the bromobenzyl group can influence reductive behavior. researchgate.net |
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification (in academic in vitro systems)
Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are indispensable for trace-level analysis and the identification of metabolites in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low concentrations of sulfonamides in various samples. nih.gov Its high sensitivity and selectivity allow for the detection of this compound at levels down to micrograms per kilogram (µg/kg) or lower. nih.govrsc.org The analysis typically begins with sample preparation to remove interfering matrix components, often using methods like solid-phase extraction (SPE) or a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) protocol. nih.govrsc.org
Following extraction, the analyte is separated via LC, similar to the HPLC methods described previously. The eluent from the LC column is then directed into a tandem mass spectrometer, commonly a triple quadrupole (QqQ) or quadrupole-linear ion trap (QqLIT) instrument. nih.govnih.gov Electrospray ionization (ESI) in positive or negative mode is typically used to ionize the target compound. nih.gov
For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the ionized parent molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This high specificity minimizes matrix interference. mdpi.com
For metabolite identification in academic in vitro systems, LC-MS/MS is used to detect and structurally elucidate transformation products. The high-resolution mass capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) MS can provide accurate mass measurements, which help in determining the elemental composition of unknown metabolites. nih.gov For this compound, potential in vitro metabolic pathways could include hydroxylation of the aromatic rings or cleavage of the ester bond.
Table 9.3.1: Example LC-MS/MS Parameters for Trace Analysis of Sulfonamides in In Vitro Systems This table is based on established methods for sulfonamide analysis and is applicable for the target compound.
| Parameter | Setting | Purpose |
|---|---|---|
| Sample Prep | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Concentrates the analyte and removes salts and polar interferences. capes.gov.br |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm | Provides efficient separation for complex mixtures. nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Standard mobile phase for sulfonamide analysis in positive ion mode. nih.gov | | Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the sulfonamide moiety to generate a precursor ion [M+H]+. nih.gov | | MS Analysis | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. | | MRM Transition 1 | Hypothetical: m/z 372/374 → 155 | Precursor [M+H]+ (with Br isotopes) to a fragment from the aminosulfonylbenzoate part (for quantification). | | MRM Transition 2 | Hypothetical: m/z 372/374 → 169/171 | Precursor [M+H]+ to a fragment from the bromobenzyl part (for confirmation). |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
While less common for sulfonamides than LC-MS/MS, GC-MS/MS can be employed for specific applications, particularly when analyzing for volatile metabolites or when very high chromatographic resolution is needed. Similar to GC-MS, derivatization of this compound would be necessary. The use of tandem mass spectrometry provides a significant advantage in selectivity over single-quadrupole GC-MS, allowing for trace-level detection in complex samples by minimizing background noise through MRM analysis.
High-Throughput Screening Methodologies for Rapid Assessment of Chemical Interactions in Chemical Libraries
High-Throughput Screening (HTS) is a drug discovery and chemical biology paradigm that involves the rapid, automated testing of large numbers of chemical compounds against a specific biological target. orientjchem.org A compound such as this compound could be included in a chemical library to assess its potential interactions with proteins or other biological molecules. Sulfonamides have been identified as active compounds in various HTS campaigns. nih.govwikipedia.org
The HTS process involves miniaturizing assays into a microplate format (e.g., 384- or 1536-well plates) and using robotics for liquid handling. nih.gov This allows for the screening of thousands to millions of compounds in a short period. The assays are designed to produce a measurable signal—such as fluorescence, luminescence, or absorbance—that indicates whether a compound is interacting with the target.
For example, this compound could be screened for its ability to inhibit a particular enzyme. An HTS assay might use a fluorogenic substrate that, when acted upon by the enzyme, releases a fluorescent molecule. An active inhibitor from the library would prevent this reaction, resulting in a low fluorescence signal. nih.gov Hits identified in the primary screen are then subjected to further validation and dose-response studies to confirm their activity and determine their potency. nih.gov These automated and miniaturized screening processes accelerate the initial stages of discovering new biologically active molecules. orientjchem.orgnih.gov
Table 9.4.1: Framework for High-Throughput Screening of a Chemical Library Including this compound This table outlines a hypothetical HTS workflow.
| Stage | Description | Key Considerations |
|---|---|---|
| 1. Library Preparation | This compound is dissolved (e.g., in DMSO) and arrayed in a master plate as part of a larger diverse chemical library. | Compound purity and solubility are critical. Final assay concentration is typically in the low micromolar range. |
| 2. Assay Miniaturization | A biochemical or cell-based assay is optimized for a 384- or 1536-well plate format. | Assay must be robust, reproducible, and have a good signal-to-background ratio (Z'-factor > 0.5). |
| 3. HTS Campaign | Robotic systems dispense the target (e.g., enzyme), substrate, and library compounds into assay plates. Plates are incubated and then read by a specialized plate reader. | Automation ensures precision and high throughput. nih.gov |
| 4. Hit Identification | Data is analyzed to identify "hits"—wells where the signal deviates significantly from the control (e.g., >3 standard deviations from the mean). | Statistical analysis is used to minimize false positives and false negatives. |
| 5. Hit Confirmation & Validation | Hits are re-tested from the original stock solution. A dose-response curve is generated to determine potency (e.g., IC50). | Confirms that the observed activity is real and not an artifact. |
No Publicly Available Research Found for "this compound" to Substantiate Future Research Directions
Despite a comprehensive search of scientific databases and chemical repositories, no specific research findings or detailed chemical data could be located for the compound "this compound." This absence of foundational information precludes a scientifically grounded discussion of its future research directions in materials science, supramolecular chemistry, its use as a chemical probe, its role in asymmetric synthesis, or its integration with artificial intelligence in chemical design.
The exploration of a chemical compound's future potential is contingent upon a baseline understanding of its synthesis, structure, and basic properties. Without this, any proposed research directions would be purely speculative and lack the necessary scientific rigor. Searches for the synthesis, chemical structure, properties, applications, and CAS (Chemical Abstracts Service) number for "this compound" did not yield any specific results for this exact molecule.
While information is available for related compounds such as "2-bromobenzyl bromide" and "methyl 2-(aminosulfonyl)benzoate," it is scientifically unsound to extrapolate findings from these molecules to predict the behavior and potential applications of the specifically requested compound. The unique combination and arrangement of the 2-bromobenzyl and 4-(aminosulfonyl)benzoate moieties would result in a distinct set of physicochemical properties that would need to be experimentally determined.
Consequently, it is not possible to provide a detailed and informative article on the future research directions for "this compound" as outlined in the user's request. The generation of such an article would require fabricating information, which would be misleading and scientifically invalid.
Q & A
Q. What are the optimal synthetic routes for 2-bromobenzyl 4-(aminosulfonyl)benzoate?
The compound can be synthesized via a multi-step approach:
- Step 1: React 2-bromobenzaldehyde with ethyl 4-aminobenzoate under reductive amination (e.g., NaBH₄ or catalytic hydrogenation) to form intermediates like ethyl 4-[(2-bromobenzyl)amino]benzoate. Yield optimization (65%) is achieved using flash column chromatography (FCC) with hexanes/EtOAc (75:25) .
- Step 2: Introduce the aminosulfonyl group via sulfonation of the benzoate intermediate. For example, ethyl 4-(aminosulfonyl)benzoate is prepared by refluxing sulfamoylbenzoic acid in ethanol with H₂SO₄ catalyst, followed by hydrazide formation .
- Critical Parameters: Monitor reaction progress via TLC (Rf = 0.47 in hexanes/EtOAc) and confirm purity via melting point (117–120°C) .
Q. How is purification and characterization performed for this compound?
- Purification: FCC with gradient elution (hexanes/EtOAc ratios) effectively removes unreacted starting materials. For polar intermediates, reverse-phase HPLC may be required .
- Characterization:
| Parameter | Value/Peaks | Reference |
|---|---|---|
| HRMS (EI) | m/z 333.0359 (calcd), 333.0358 (found) | |
| IR (ATR) | 3374 (N–H), 1722 (C=O ester), 1672 cm⁻¹ (C=O amide) | |
| Melting Point | 117–120 °C | |
| H NMR | δ 8.05–8.25 ppm (aromatic protons) |
Q. What safety precautions are critical during synthesis?
- Use impervious gloves and goggles to avoid skin/eye contact with intermediates like 4-bromobenzoyl chloride (corrosive) .
- Conduct reactions in a fume hood due to volatile byproducts (e.g., H₂S in thiol-containing syntheses) .
Advanced Research Questions
Q. How can mechanistic insights into sulfonamide formation improve yield?
- The aminosulfonyl group is introduced via nucleophilic substitution. For example, sulfamoyl chloride reacts with the benzoate ester under basic conditions (e.g., K₂CO₃/DMF). Computational modeling (DFT) can optimize transition-state geometries to reduce side reactions .
- Key Data: In C NMR, carbonyl signals at ~170 ppm confirm sulfonamide formation .
Q. How to resolve discrepancies in HRMS or spectral data?
- HRMS Calibration: Use internal standards (e.g., fluorinated analogs) to recalibrate instrumentation. For example, a 0.1 mDa deviation (observed vs. calculated) in is acceptable for EI-MS .
- IR Contradictions: Compare with literature spectra for similar sulfonamides. Peaks at 1300–1100 cm⁻¹ (S=O stretching) should dominate .
Q. What computational methods predict the compound’s enzyme inhibition potential?
- Docking Studies: Use AutoDock Vina to model interactions between the aminosulfonyl group and enzyme active sites (e.g., carbonic anhydrase). The bromobenzyl moiety enhances hydrophobic binding .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. Key residues (e.g., Zn²⁺ in metalloenzymes) show strong coordination with the sulfonamide group .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- The 2-bromobenzyl group participates in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids in Pd(PPh₃)₄/Na₂CO₃ yields biaryl derivatives. The ortho-bromine sterically hinders coupling, requiring elevated temperatures (80–100°C) .
- Data: Yields drop from 70% (para-substituted) to 50% (ortho-substituted) due to steric effects .
Data Contradiction Analysis
Q. Why do melting points vary across synthetic batches?
- Polymorphism: Recrystallization solvents (e.g., EtOAc vs. hexanes) produce different crystal forms. Single-crystal XRD can identify polymorphs .
- Impurities: Trace solvents (e.g., DMF) lower observed melting points. Use DSC to quantify purity (>95% required for pharmaceutical intermediates) .
Applications in Drug Discovery
Q. How is this compound used in protease inhibition studies?
- The aminosulfonyl group acts as a zinc-binding motif in MMP inhibitors. Kinetic assays (IC₅₀) show nM-level activity when paired with fluorogenic substrates .
- Example: 2-Bromobenzyl derivatives inhibit trypsin-like proteases with Ki values of 2.3 ± 0.5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
